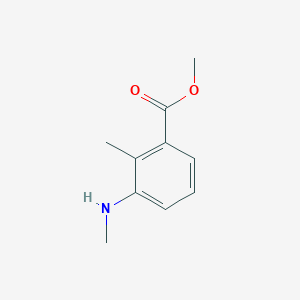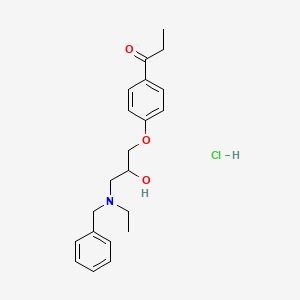
6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by its complex structure, which includes a quinolinone core, a phenyl group, a chloro substituent, and a dihydroisoxazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the quinolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Dihydroisoxazole Moiety: The dihydroisoxazole ring can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoxazole moiety, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although specific biological activities would require further experimental validation.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The quinolinone core can intercalate with DNA, while the dihydroisoxazole moiety may interact with protein active sites, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the dihydroisoxazole moiety, potentially altering its biological activity.
4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one: Lacks the chloro substituent, which may affect its reactivity and interactions.
6-chloro-4-phenyl-3-(4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one: Lacks the p-tolyl group, which could influence its pharmacokinetic properties.
Uniqueness
The uniqueness of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the chloro, phenyl, and dihydroisoxazole groups in a single molecule provides a versatile scaffold for further functionalization and optimization in drug development.
Propriétés
Numéro CAS |
402951-66-0 |
|---|---|
Formule moléculaire |
C25H19ClN2O2 |
Poids moléculaire |
414.89 |
Nom IUPAC |
6-chloro-3-[5-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H19ClN2O2/c1-15-7-9-16(10-8-15)22-14-21(28-30-22)24-23(17-5-3-2-4-6-17)19-13-18(26)11-12-20(19)27-25(24)29/h2-13,22H,14H2,1H3,(H,27,29) |
Clé InChI |
NBABFWAIZVHWIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2634907.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamido]acetamide](/img/structure/B2634910.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B2634913.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634919.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2634920.png)

![6-N-[(3S,4S)-4-Aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride](/img/structure/B2634923.png)




